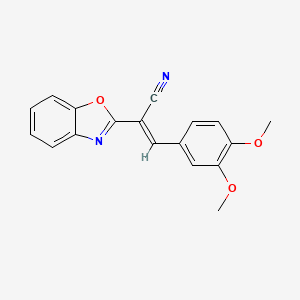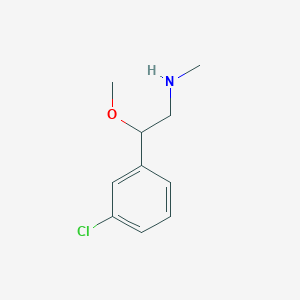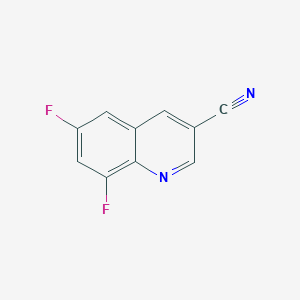![molecular formula C17H15BrN2O B2628550 4-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide CAS No. 852136-45-9](/img/structure/B2628550.png)
4-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom attached to a benzamide moiety, which is further connected to a 2-methylindole group through a methylene bridge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide typically involves the following steps:
Bromination: The starting material, benzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Indole Formation: The indole moiety is synthesized separately, often starting from aniline derivatives. The Fischer indole synthesis is a common method, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring.
Coupling Reaction: The brominated benzamide and the indole derivative are then coupled using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced at different positions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and solvents like DMF or THF.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex indole derivatives.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer, inflammation, and infectious diseases.
Biological Studies: The compound is employed in studies investigating the biological activities of indole derivatives, including their interactions with enzymes and receptors.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and molecular mechanisms.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various biological targets, modulating their activity. The bromine atom and benzamide group can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the compound’s structural modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-bromo-N-methylbenzamide: Lacks the indole moiety, resulting in different biological activities.
N-[(2-methyl-1H-indol-5-yl)methyl]benzamide: Lacks the bromine atom, which may affect its reactivity and binding properties.
4-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide: Similar structure but with a chlorine atom instead of bromine, leading to different chemical and biological properties.
Uniqueness
4-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is unique due to the presence of both the bromine atom and the indole moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in medicinal chemistry and biological research.
Eigenschaften
IUPAC Name |
4-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O/c1-11-8-14-9-12(2-7-16(14)20-11)10-19-17(21)13-3-5-15(18)6-4-13/h2-9,20H,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEYVSHVCHFZGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-({5-[(2H-1,3-benzodioxol-5-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2628467.png)
![2-{[4-(4-Bromobenzenesulfonamido)phenyl]formamido}acetic acid](/img/structure/B2628469.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-dichlorophenyl)sulfanyl]propanamide](/img/structure/B2628472.png)
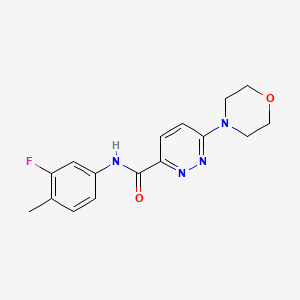
![1-(3,4-Dimethylphenyl)-4-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}pyrrolidin-2-one](/img/structure/B2628476.png)
![5-chloro-2-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B2628477.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2628478.png)
![2-(5-Bromothiophene-2-carboxamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2628479.png)
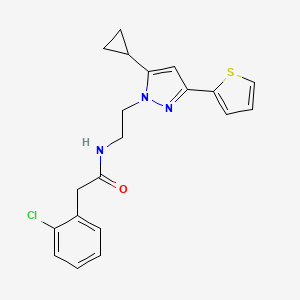
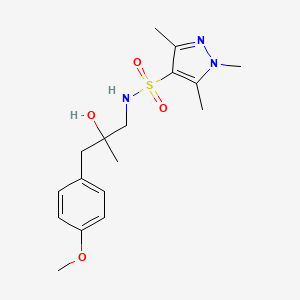
![3-methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)butanamide](/img/structure/B2628484.png)
